Dianhydro Idarubicinaglycone is a derivative of idarubicin, an anthracycline antineoplastic agent primarily used in cancer treatment, particularly acute myeloid leukemia. The compound is classified as a small molecule and belongs to the broader category of anthracyclines, which are known for their ability to intercalate DNA and inhibit topoisomerase II, leading to cytotoxic effects against various tumors .
Dianhydro Idarubicinaglycone is synthesized from idarubicin aglycone, which itself is derived from daunorubicin. The classification of this compound places it within the realm of organic compounds known as polyketides, specifically under the subclass of anthracyclines. These compounds are characterized by a tetracenequinone ring structure with a sugar moiety attached via glycosidic linkage .
The synthesis of dianhydro idarubicinaglycone involves several key steps that enhance yield and purity compared to traditional methods. A notable method includes the use of 4-protected demethoxydaunomycinones as starting materials. This process typically involves the following steps:
This method allows for high yields and purity, making it a preferred approach in laboratory settings.
Dianhydro Idarubicinaglycone has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The chemical formula can be represented as:
The structure consists of a tetracenequinone core with multiple hydroxyl groups, which play critical roles in its interaction with DNA and other cellular components .
Dianhydro Idarubicinaglycone participates in various chemical reactions typical for anthracyclines:
These mechanisms collectively lead to its effectiveness as an antitumor agent.
The mechanism of action for dianhydro idarubicinaglycone involves several pathways:
Research indicates that these mechanisms are responsible for its efficacy against various malignancies, particularly hematologic cancers .
These properties are essential for understanding how the compound behaves in pharmaceutical formulations and biological systems .
Dianhydro Idarubicinaglycone is primarily utilized in cancer research and treatment protocols due to its potent antitumor properties. Its applications include:
The ongoing research aims to better understand its pharmacodynamics and optimize its therapeutic use in oncology .
Biotechnological strategies for derivatizing the dianhydro idarubicinaglycone core leverage de novo biosynthetic pathway engineering in microbial hosts. Escherichia coli and Saccharomyces cerevisiae serve as preferred chassis organisms due to their well-characterized genetics and compatibility with polyketide synthase (PKS) systems. The aglycone core—a tetracyclic aromatic scaffold—is synthesized via a type II PKS pathway, where iterative condensation of malonyl-CoA extender units generates a poly-β-keto chain that undergoes regioselective cyclization and aromatization [1]. Key challenges include optimizing flux through precursor pathways (e.g., malonyl-CoA augmentation via acetyl-CoA carboxylase overexpression) and minimizing metabolic crosstalk that diverts intermediates. Recent advances employ in silico pathway navigation tools like BioNavi-NP, which uses transformer neural networks to predict biosynthetic routes for complex natural products. This deep learning platform achieves 72.8% accuracy in recovering known building blocks for test compounds, significantly outperforming rule-based systems [5].
Table 1: Key Enzymes for Aglycone Core Assembly
| Enzyme Class | Function | Engineering Strategy |
|---|---|---|
| Type II PKS | Polyketide chain elongation | Module swapping for chain length control |
| Cyclase/Dehydratase | Regioselective cyclization | Directed evolution for product specificity |
| Aromatase | Dehydration/aromatization | Cofactor engineering (NADPH recycling) |
| Thioesterase | Polyketide chain release | Fusion tags for solubility enhancement |
Enzymatic tailoring of the aglycone scaffold occurs through highly specific oxidoreductases and glycosyltransferases. Cytochrome P450 monooxygenases (e.g., DnrF in daunorubicin biosynthesis) catalyze C-13 hydroxylation, a prerequisite for subsequent glycosylation. This reaction exhibits strict regiospecificity due to substrate channeling within multi-enzyme complexes [1] [9]. Glycosylation, mediated by UDP-glycosyltransferases (UGTs), attaches deoxy sugars (e.g., L-daunosamine) to the C-7 hydroxyl of the aglycone. In vitro studies reveal that UGTs from Streptomyces peucetius tolerate structural variations at C-4' of the sugar moiety, enabling semi-synthetic generation of idarubicin analogs. However, dianhydro derivatives require concerted dehydratase activity to generate the characteristic unsaturated bridge between C-3' and C-4' [2] [7]. Post-glycosylation modifications include O-methylation by S-adenosylmethionine-dependent methyltransferases, which influence compound hydrophobicity and DNA intercalation efficiency.
Table 2: Enzymatic Modifications in Aglycone Functionalization
| Enzyme | Modification | Structural Impact |
|---|---|---|
| P450 monooxygenase | C-13 hydroxylation | Enables glycosylation |
| UDP-glycosyltransferase | C-7 glycosylation | Enhances DNA binding affinity |
| Dehydratase | C-3'/C-4' dehydration | Forms dianhydro bridge |
| O-Methyltransferase | 4-O-methylation | Increases lipophilicity |
Chemoenzymatic synthesis addresses limitations in microbial production of dianhydro idarubicinaglycone derivatives by combining chemical precision with enzymatic regiospecificity. A core strategy involves enzymatic glycan remodeling: Chemical de-glycosylation of native idarubicin yields the aglycone, which is then re-glycosylated in vitro using engineered glycosyltransferases. This approach enables installation of non-natural sugars (e.g., 3'-azido daunosamine) for click chemistry-enabled conjugation [3] [8]. For the dianhydro aglycone core, chemoenzymatic epoxidation followed by regioselective hydrolysis generates stereochemically defined diol intermediates. These serve as handles for chemical acylations (e.g., succinylation) to enhance water solubility. Notably, modular chemoenzymatic platforms adapted from N-glycan synthesis employ orthogonal protecting groups (e.g., azidobenzyl) on the aglycone, allowing sequential enzymatic glycosylations at C-7 and C-10 positions [3] [8].
The tetracene dione core of dianhydro idarubicinaglycone requires enantioselective construction of its tetracyclic framework. Bimetallic relay catalysis enables asymmetric [4+3]-cycloadditions to assemble the A-B ring juncture with >99% ee. For example, Rh(II)/Sm(III) systems catalyze tandem carbonyl ylide formation from α-diazoacetates and aldehydes, followed by cycloaddition with β,γ-unsaturated α-ketoesters to form chiral oxepine intermediates. These are rearranged to tetrahydrofuran substructures mimicking ring A [4]. Key innovations include:
Table 3: Asymmetric Catalysts for Tetracene Dione Synthesis
| Catalyst System | Reaction | Enantioselectivity | Yield |
|---|---|---|---|
| Rh(II)/Sm(III)-N,N'-dioxide | [4+3]-Cycloaddition | 99% ee | 97% |
| Pd(0)/chiral bisoxazoline | C-9 hydroxylation | 97% ee | 89% |
| LPMO-inspired Cu complex | Regioselective quinonization | N/A (achiral) | 95% |
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13533-18-1
CAS No.: